4-(3-iodophenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione
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Description
The compound “4-(3-iodophenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione” is a derivative of quinazoline-2,4-diones . Quinazoline-2,4-diones are found in bioactive compounds and commercial drugs, and exhibit important biological activities . They are associated with a wide range of biological properties, including analgesic, anti-inflammatory, anticancer, and antimicrobial activities .
Synthesis Analysis
Quinazoline-2,4-diones can be synthesized under atmospheric pressure in high yields from the reaction of CO2 with 2-aminobenzonitriles in the presence of [Bmim]Ac, which acts as a dual solvent–catalyst . Another common approach involves amidation of 2-aminobenzoic acid derivatives . Anthranilic acid derivatives are coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates, which undergo cyclization by treatment with acetic anhydride under reflux to afford the benzoxazin-4-ones .Molecular Structure Analysis
The molecular structure of quinazoline-2,4-diones and their derivatives is significant for their biological activity . The molecular docking study revealed that all active compounds displayed a different type of intermolecular interaction in the pocket site of these enzymes .Chemical Reactions Analysis
Quinazoline-2,4-diones undergo various chemical reactions. They exhibit reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction with metal ions, Mannich reaction, cycloaddition reaction, and reactions with other reagents .Physical and Chemical Properties Analysis
Quinazoline-2,4-diones and their derivatives have diverse physicochemical properties. Various modifications to the substitutions around the quinazoline system can significantly change their biological activity due to changes in their physicochemical properties .Mechanism of Action
Target of Action
Quinazoline derivatives have been known to interact with various biological targets such as α-glucosidase , tubulin , and histone deacetylase 6 . These targets play crucial roles in various biological processes, including carbohydrate digestion, cell division, and gene expression, respectively.
Mode of Action
Quinazoline derivatives have been reported to inhibit α-glucosidase , an enzyme responsible for the digestion of carbohydrates. They have also been found to impact tubulin polymerisation , a process vital for cell division. Furthermore, some quinazoline derivatives have been reported to inhibit histone deacetylase 6 , an enzyme involved in gene expression.
Biochemical Pathways
Given the known targets of quinazoline derivatives, it can be inferred that this compound may affect carbohydrate digestion pathways (through α-glucosidase inhibition ), cell division pathways (through tubulin polymerisation inhibition ), and gene expression pathways (through histone deacetylase 6 inhibition ).
Result of Action
Based on the known targets of quinazoline derivatives, it can be inferred that this compound may have potential antidiabetic , anticancer , and gene regulation effects.
Future Directions
Quinazoline-2,4-diones and their derivatives have shown potential in medicinal chemistry . Future research could focus on designing and synthesizing new derivatives or analogues to treat various diseases . Additionally, the use of CO2 conversion by IL-based catalysts for the synthesis of quinazoline-2,4-diones from CO2 and o-aminobenzonitriles is a promising area for future research .
Properties
IUPAC Name |
4-(3-iodophenyl)-8-methoxy-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17IN2OS/c1-23-14-6-8-15-11(10-14)5-7-16-17(21-19(24)22-18(15)16)12-3-2-4-13(20)9-12/h2-4,6,8-10,17H,5,7H2,1H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBSTYNAMAZHFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(CC2)C(NC(=S)N3)C4=CC(=CC=C4)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17IN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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